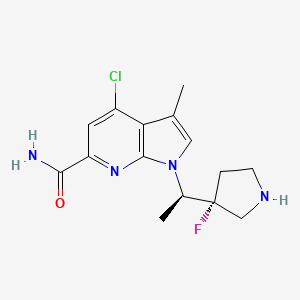

Pim-IN-1

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H18ClFN4O |

|---|---|

Molecular Weight |

324.78 g/mol |

IUPAC Name |

4-chloro-1-[(1R)-1-[(3R)-3-fluoropyrrolidin-3-yl]ethyl]-3-methylpyrrolo[2,3-b]pyridine-6-carboxamide |

InChI |

InChI=1S/C15H18ClFN4O/c1-8-6-21(9(2)15(17)3-4-19-7-15)14-12(8)10(16)5-11(20-14)13(18)22/h5-6,9,19H,3-4,7H2,1-2H3,(H2,18,22)/t9-,15-/m1/s1 |

InChI Key |

HDYFVAJZXGMYBL-RFAUZJTJSA-N |

Isomeric SMILES |

CC1=CN(C2=C1C(=CC(=N2)C(=O)N)Cl)[C@H](C)[C@]3(CCNC3)F |

Canonical SMILES |

CC1=CN(C2=C1C(=CC(=N2)C(=O)N)Cl)C(C)C3(CCNC3)F |

Origin of Product |

United States |

Molecular and Cellular Biology of Pim 1 Kinase

Genomic Organization and Transcriptional Regulation of Pim-1

The human PIM1 gene is located on chromosome 6 (6p21.2) and spans approximately 5 Kb, containing 6 exons and 5 introns wikipedia.org. The expression of Pim-1 is primarily regulated at the transcriptional level spandidos-publications.com. A major pathway involved in the transcriptional regulation of Pim-1 is the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway spandidos-publications.comwikipedia.orgresearchgate.net. Binding of various growth factors, hormones, and cytokines, such as interleukins (IL-2, IL-3, IL-5, IL-6, IL-7, IL-12, IL-15), epidermal growth factor (EGF), prolactin, granulocyte colony-stimulating factor (G-CSF), and granulocyte-macrophage colony-stimulating factor (GM-CSF), to their respective receptors activates JAK kinases spandidos-publications.comwikipedia.org. Activated JAKs phosphorylate receptor tyrosine kinase domains, creating docking sites for STAT proteins spandidos-publications.com. STAT3 and STAT5 are key transcription factors that directly bind to the interferon-stimulated response element/gamma-activated sequence (ISFR/GAS) in the PIM1 promoter, thereby upregulating its transcription spandidos-publications.comwikipedia.org.

Other factors also contribute to Pim-1 transcriptional regulation. For instance, activation of FLT3, particularly the FLT3-ITD mutation found in acute myeloid leukemia (AML), can activate downstream pathways including STAT5, leading to Pim-1 upregulation spandidos-publications.complos.org. Nuclear factor-kappa B (NF-κB) can also rapidly induce Pim-1 expression following stimuli like tumor necrosis factor-alpha (TNF-α) in a STAT5-dependent manner spandidos-publications.comfrontiersin.org. Additionally, transcriptional factors like Ets-1, Sp1, and HOXA9 are implicated in Pim kinase transcription encyclopedia.pubmdpi.com. Pim-1 itself can negatively regulate the JAK/STAT pathway by interacting with suppressors of cytokine signaling (SOCS) proteins, forming a feedback loop spandidos-publications.comspandidos-publications.comfrontiersin.org.

Post-Translational Regulation of Pim-1 Protein Stability and Activity

While Pim-1 is considered constitutively active and its kinase activity is largely dependent on its expression level rather than phosphorylation-induced activation, post-translational modifications (PTMs) play a significant role in regulating its protein stability and degradation spandidos-publications.commdpi.com. PTMs of Pim kinases include phosphorylation, dephosphorylation, ubiquitination, and sumoylation encyclopedia.pubmdpi.com.

Phosphorylation of Pim-1 on its N-terminus has been shown to control protein stability and degradation, rather than catalytic activity encyclopedia.pubmdpi.com. Protein Kinase C α (PKCα) and endothelial/epithelial tyrosine kinase (Etk) are potential mediators of Pim-1 phosphorylation that enhance its stability encyclopedia.pubmdpi.com. Autophosphorylation of Pim-1 on serine 8 is also believed to be important for its stability; mutants unable to autophosphorylate have shorter half-lives mdpi.com.

Dephosphorylation and subsequent degradation of Pim kinase can occur via protein phosphatase 2A (PP2A) mdpi.comresearchgate.net. Inhibition of PP2A activity increases the half-life of Pim kinases mdpi.com. Pim-1 interacts with the PP2A regulatory B subunit B56β, and knockdown of B56β decreases Pim-1 ubiquitination and increases its half-life and expression researchgate.net.

Ubiquitination is also crucial for regulating Pim-1 stability, particularly under hypoxic conditions encyclopedia.pub. Deubiquitinase USP28 can bind to Pim-1 under hypoxia, preventing its degradation encyclopedia.pubfrontiersin.org. Conversely, HSP70 is associated with Pim-1 degradation via ubiquitination frontiersin.org. Sumoylation at residue E171 in Pim-1 increases its half-life, and silencing of the SUMO-targeted E3 ubiquitin ligase RNF4 also increases Pim-1 levels, suggesting ubiquitin-facilitated proteasomal regulation encyclopedia.pub.

Subcellular Localization and Isoforms of Pim-1 Kinase

The PIM1 gene encodes two main isoforms, a shorter form (Pim-1S) with a molecular mass of 33-34 kDa and a longer form (Pim-1L) with a molecular mass of 44 kDa spandidos-publications.comencyclopedia.pubmdpi.comnih.govresearchgate.net. These isoforms are produced from the same gene through the use of alternative in-frame translation initiation codons, specifically an upstream non-AUG (CUG) codon for Pim-1L and a downstream AUG codon for Pim-1S encyclopedia.pubmdpi.comnih.gov.

The two isoforms exhibit distinct preferential cellular localizations and may regulate different substrates encyclopedia.pubmdpi.comnih.gov. Pim-1S predominantly localizes to the nucleus and cytosol, while Pim-1L, which contains an additional proline-rich PXXP motif at its N-terminus, mainly localizes at the plasma membrane spandidos-publications.comencyclopedia.pubmdpi.com. This difference in localization suggests distinct functional roles; for example, Pim-1L localization at the plasma membrane has been associated with drug resistance spandidos-publications.com. Mitochondrial localization of Pim-1 has also been reported to maintain mitochondrial integrity spandidos-publications.com.

The crystal structure of Pim-1 indicates the absence of an identified regulatory domain, suggesting it does not rely on post-transcriptional modifications for activation and is thus constitutively active spandidos-publications.com. Both isoforms possess comparable kinase activity encyclopedia.pubmdpi.com.

Interacting Proteins and Protein-Protein Interaction Networks of Pim-1 Kinase

Pim-1 kinase interacts with a wide variety of proteins, participating in complex protein-protein interaction networks that regulate diverse cellular functions spandidos-publications.comresearchgate.netresearchgate.net. These interactions involve both direct substrates that are phosphorylated by Pim-1 and regulatory proteins that modulate Pim-1 activity or are part of pathways influenced by Pim-1.

Direct Substrates and Phosphorylation Events

Pim-1 is a serine/threonine kinase that phosphorylates numerous substrates involved in key cellular processes like cell cycle progression, apoptosis, survival, transcription, translation, and drug resistance spandidos-publications.comjcpjournal.orgashpublications.orgashpublications.org.

Key direct substrates and phosphorylation events include:

Cell Cycle Regulators: Pim-1 phosphorylates proteins that control cell cycle transitions. These include Cdc25A (involved in G1/S transition) and Cdc25C (involved in G2/M transition) spandidos-publications.comjcpjournal.orgashpublications.org. Pim-1 also phosphorylates the cyclin-dependent kinase inhibitors p21Cip1/WAF1 (p21) and p27Kip1 (p27) spandidos-publications.comjcpjournal.orgashpublications.orgaacrjournals.org. Phosphorylation of p21 at Thr-145 by Pim-1 affects its cellular localization and stability, contributing to cell proliferation jcpjournal.orgaacrjournals.org. Phosphorylation of p27 at Thr-157 and Thr-198 by Pim kinases promotes its binding to 14-3-3 proteins, leading to its nuclear exclusion and degradation jcpjournal.orgashpublications.org.

Apoptosis Mediators: Pim-1 inhibits apoptosis by phosphorylating pro-apoptotic proteins. A well-established substrate is the Bcl-2-associated death promoter (BAD) protein, which is inactivated by Pim-1 phosphorylation at Ser112 spandidos-publications.comencyclopedia.pubashpublications.org. This phosphorylation disrupts BAD's interaction with anti-apoptotic proteins like Bcl-XL and sequesters it by binding to 14-3-3, promoting cell survival ashpublications.org. Pim-1 also phosphorylates MAP3K5 and FOXO3, contributing to anti-apoptotic effects genecards.org.

Transcriptional Regulators: Pim-1 influences transcription by phosphorylating transcription factors and co-factors. It phosphorylates c-Myc at Ser62, which stabilizes the protein and enhances its transcriptional activity ashpublications.orggenecards.org. This stabilization partly explains the strong synergy between Pim-1 and c-Myc in tumorigenesis ashpublications.orggenecards.org. Pim-1 also phosphorylates Histone H3 at Ser10, an event necessary for c-Myc-driven transcription ashpublications.orgmdpi.com. Other transcriptional substrates include Myb, Runt-related transcription factors 1 and 3, NFATc1, and p65 (REL-A) as part of the NF-κB pathway researchgate.netashpublications.orgaai.org.

Translational Regulators: Pim kinases phosphorylate the translation regulator eukaryotic elongation factor 4E-BP1 ashpublications.org. Pim-1 also phosphorylates eukaryotic translation initiation factor 4B (eIF4B) on S406, enhancing its binding to the translational apparatus and promoting the translation of proteins like the MET receptor tyrosine kinase nih.gov.

Drug Resistance Proteins: Pim-1 can contribute to drug resistance by phosphorylating drug transporters like the ATP-binding cassette transporter ABCG2, which enhances its multimerization and activity in excreting drugs from cells plos.orgashpublications.orguniprot.org.

Other Substrates: Pim-1 phosphorylates other proteins involved in diverse functions, including the nuclear mitotic apparatus (NuMA) protein, linking Pim-1 to mitosis spandidos-publications.comresearchgate.net. It also interacts with and phosphorylates FLT3, particularly the oncogenic FLT3-ITD mutant, stabilizing it and promoting aberrant STAT5 signaling in AML plos.org. Pim-1 can also phosphorylate PRAS40 at Thr246, which can regulate mTOR activity tandfonline.com.

Data Table: Selected Pim-1 Kinase Substrates and Phosphorylation Sites

| Substrate | Cellular Process | Phosphorylation Site(s) | Effect of Phosphorylation by Pim-1 | Reference(s) |

| BAD | Apoptosis | Ser112 | Inactivation, promotes survival | spandidos-publications.comencyclopedia.pubashpublications.org |

| p21Cip1/WAF1 | Cell Cycle | Thr145 | Affects localization and stability, promotes proliferation | jcpjournal.orgaacrjournals.org |

| p27Kip1 | Cell Cycle | Thr157, Thr198 | Promotes 14-3-3 binding, nuclear exclusion, degradation | jcpjournal.orgashpublications.org |

| Cdc25A | Cell Cycle | - | Involved in cell cycle progression | spandidos-publications.comjcpjournal.orgashpublications.org |

| Cdc25C | Cell Cycle | - | Involved in cell cycle progression | spandidos-publications.comjcpjournal.orgashpublications.org |

| c-Myc | Transcription, Survival | Ser62 | Stabilization, increased transcriptional activity | ashpublications.orggenecards.org |

| Histone H3 | Transcription | Ser10 | Necessary for c-Myc-driven transcription | ashpublications.orgmdpi.com |

| NFATc1 | Transcription | Serine residues | Enhances transactivation | researchgate.netaai.org |

| p65 (REL-A) | NF-κB signaling | - | Involved in NF-κB pathway | ashpublications.org |

| 4E-BP1 | Translation | - | Regulation of translation | ashpublications.orgtandfonline.compnas.org |

| eIF4B | Translation | S406 | Enhances binding to translational apparatus, promotes translation | nih.gov |

| ABCG2 | Drug Resistance | - | Enhances multimerization and drug efflux activity | plos.orgashpublications.orguniprot.org |

| NuMA | Mitosis | - | Involved in complex formation at spindle poles | spandidos-publications.comresearchgate.net |

| FLT3 | Signaling | Ser935 (putative) | Phosphorylation and stabilization (especially FLT3-ITD) | plos.org |

| PRAS40 | mTOR signaling | Thr246 | Can regulate mTOR activity | tandfonline.com |

| HIF1α | Transcription (Hypoxia) | Thr455 | Disrupts hydroxylation, promotes stability and target gene transcription | mdpi.com |

Regulatory Proteins and Modulators

Pim-1 interacts with proteins that regulate its activity or are part of regulatory feedback loops.

JAK/STAT Pathway Components: As mentioned, Pim-1 expression is regulated by the JAK/STAT pathway. Pim-1 can, in turn, interact with SOCS1 and SOCS3, potentiating their inhibitory effects on STAT activation, particularly STAT5 spandidos-publications.comspandidos-publications.comfrontiersin.orgashpublications.org. This interaction, likely involving phosphorylation-mediated stabilization of SOCS proteins by Pim-1, forms a negative feedback loop spandidos-publications.comashpublications.org.

Chaperones: Heat shock protein 90 (Hsp90) is hypothesized to be involved in the folding and stabilization of Pim-1 wikipedia.orggenecards.org. Pim-1's interaction with Hsp90 has been shown to stabilize Pim-1 protein levels genecards.org.

Phosphatases: Protein phosphatase 2A (PP2A) is a key regulator of Pim-1 stability, mediating its dephosphorylation and degradation mdpi.comresearchgate.net.

Ubiquitin Ligases and Deubiquitinases: Proteins involved in ubiquitination and deubiquitination, such as USP28 and RNF4, modulate Pim-1 protein levels encyclopedia.pubfrontiersin.org.

Other Interacting Proteins: Pim-1 has been shown to interact with numerous other proteins, including RP9, Etk, PKCα, BCL9, ACTR2, and CDC42 effector protein, highlighting its involvement in diverse cellular networks encyclopedia.pubmdpi.comresearchgate.netgenecards.org.

Signal Transduction Pathways Regulated by Pim-1 Kinase Activity

Pim-1 kinase activity influences multiple signal transduction pathways, contributing to its diverse cellular roles and oncogenic potential spandidos-publications.comspandidos-publications.comresearchgate.net.

JAK/STAT Pathway: While regulated by JAK/STAT, Pim-1 also modulates this pathway through interactions with SOCS proteins, creating a feedback mechanism spandidos-publications.comspandidos-publications.comfrontiersin.orgashpublications.org.

PI3K/AKT/mTOR Pathway: Pim kinases can promote the activity of the rapamycin-sensitive mammalian target of rapamycin (B549165) complex 1 (mTORC1) tandfonline.compnas.org. This occurs through mechanisms including phosphorylation of 4EBP1, eIF4E, and PRAS40 tandfonline.compnas.org. Pim-1 can also act as a positive regulator of mTORC1 signaling by phosphorylating and inhibiting DEPDC5, a component of the GATOR1 complex uniprot.org.

NF-κB Signaling: Pim-1 is involved in the NF-κB pathway. It can phosphorylate p65/RelA, increasing NF-κB activity and potentially creating a positive feedback loop with IL-6 production frontiersin.org. Pim-1 inhibitors can suppress IκB kinase phosphorylation, contributing to decreased NF-κB activity frontiersin.org. Pim-1 also interacts with TAK1 in LPS-induced inflammatory responses and is involved in MAPK/NF-κB/NLRP3 signaling pathways nih.gov.

Cell Cycle Control Pathways: Through phosphorylation of key cell cycle regulators like p21, p27, Cdc25A, and Cdc25C, Pim-1 promotes cell cycle progression spandidos-publications.comjcpjournal.orgashpublications.orgaacrjournals.org.

Apoptosis Pathways: Pim-1 inhibits apoptosis by phosphorylating and inactivating pro-apoptotic proteins like BAD spandidos-publications.comencyclopedia.pubashpublications.org.

Transcriptional Regulation Pathways: Pim-1's phosphorylation of transcription factors such as c-Myc and NFATc1 impacts downstream gene expression programs researchgate.netashpublications.orggenecards.orgaai.org.

Drug Resistance Pathways: By phosphorylating drug transporters like ABCG2, Pim-1 contributes to pathways mediating drug efflux and resistance plos.orgashpublications.orguniprot.org.

Other Pathways: Pim-1 has been implicated in regulating other pathways, including those involving the MET receptor tyrosine kinase, contributing to its levels and signaling nih.gov. It is also involved in regulating homing and migration of bone marrow cells through functional interaction with the CXCL12-CXCR4 signaling axis uniprot.org.

JAK-STAT Pathway Interactions

The Janus kinase (JAK)/signal transducers and activators of transcription (STAT) pathway is a critical upstream regulator of Pim-1 expression. jcpjournal.orgresearchgate.netfrontiersin.orgnih.gov Cytokines and growth factors, such as interleukins (e.g., IL-2, IL-3, IL-6), interferons, and others, activate JAK kinases upon binding to their receptors. spandidos-publications.comjcpjournal.orgresearchgate.net Activated JAKs then phosphorylate cytoplasmic receptor domains, creating docking sites for STAT proteins. jcpjournal.org Subsequent phosphorylation of STATs by JAKs leads to STAT dimerization and translocation to the nucleus, where they bind to specific promoter regions, including the PIM1 gene promoter, thereby upregulating Pim-1 transcription. wikipedia.orgatlasgeneticsoncology.orgjcpjournal.orgresearchgate.netfrontiersin.org STAT3 and STAT5 are particularly noted for their ability to increase Pim-1 expression by binding to the PIM1 promoter. spandidos-publications.comwikipedia.orgatlasgeneticsoncology.orgjcpjournal.orgresearchgate.netfrontiersin.org

Interestingly, Pim-1 kinase also participates in a negative feedback loop within the JAK-STAT pathway. spandidos-publications.comatlasgeneticsoncology.orgfrontiersin.orgnih.govashpublications.org Pim-1 interacts with and phosphorylates suppressor of cytokine signaling (SOCS) proteins, specifically SOCS1 and SOCS3. spandidos-publications.comatlasgeneticsoncology.orgfrontiersin.orgashpublications.org This phosphorylation is thought to stabilize SOCS proteins, which in turn inhibit STAT phosphorylation by binding to and inhibiting JAKs or competing with STATs for binding sites on cytokine receptors, thereby attenuating JAK/STAT signaling. atlasgeneticsoncology.orgfrontiersin.orgnih.govashpublications.org Studies have shown that ectopic expression of wild-type Pim-1 can reduce STAT5 activity. ashpublications.org

PI3K/AKT/mTOR Pathway Interplay

Pim kinases, including Pim-1, interact with the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway, and this interplay is significant in promoting cell survival and proliferation. mdpi.complos.orgnih.govresearchgate.net These pathways share several downstream targets, suggesting a degree of synergism. mdpi.complos.org

Research indicates that Pim kinases can phosphorylate pro-apoptotic proteins like BAD (BCL2-associated agonist of cell death) at specific residues (e.g., Ser-112), leading to its deactivation and promoting cell survival. spandidos-publications.comassaygenie.comuniprot.orgplos.orgmdpi.com This effect is also observed with AKT. researchgate.net Pim-1 can also regulate mTOR signaling, affecting downstream outputs such as S6 kinase, which influences cell growth and metabolism. plos.orgmdpi.com Furthermore, Pim-1 acts as a positive regulator of mTORC1 signaling by phosphorylating and inhibiting DEPDC5, a component of the GATOR1 complex. uniprot.org

Studies using Pim inhibitors, such as SMI-4a, have demonstrated that inhibition of Pim-1 can lead to the downregulation of phosphorylation levels of key components in the PI3K/AKT/mTOR pathway, including PI3K, AKT, and mTOR. dovepress.com This suggests that Pim-1 activity contributes to the activation of this pathway. dovepress.com Resistance to PI3K inhibitors has also been linked to Pim overexpression, as Pim can mimic some effects of AKT, promoting cell cycle progression, survival, and growth. plos.org

Here is a table summarizing some interactions between Pim-1 and the PI3K/AKT/mTOR pathway:

| Pathway Component | Pim-1 Interaction/Effect | Downstream Impact | Source |

| BAD | Phosphorylation (e.g., Ser-112) | Deactivation, promotes cell survival | spandidos-publications.comassaygenie.comuniprot.orgplos.orgmdpi.com |

| mTORC1 | Positive regulation via DEPDC5 phosphorylation/inhibition | Affects cell growth and metabolism | uniprot.orgmdpi.com |

| PI3K, AKT, mTOR | Inhibition of Pim-1 downregulates phosphorylation | Reduced pathway activity | dovepress.com |

NF-κB Signaling Axis

Pim-1 kinase is also interconnected with the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling axis. atlasgeneticsoncology.orgnih.govfrontiersin.orgnih.govphysiology.orgnih.govashpublications.org NF-κB can act as a downstream transcription factor that activates Pim-1 expression. atlasgeneticsoncology.orgnih.govashpublications.org

Pim-1 has been shown to modulate NF-κB activity. nih.govfrontiersin.orgphysiology.orgashpublications.org It can phosphorylate the p65/RelA subunit of NF-κB at specific residues (e.g., Ser276), which can enhance NF-κB activity. frontiersin.orgphysiology.org Phosphorylation of p65 by Pim-1 can also prevent its ubiquitin-mediated degradation, further contributing to sustained NF-κB signaling. frontiersin.orgphysiology.org This can create a positive feedback loop, where Pim-1 enhances NF-κB activity and IL-6 production, and IL-6, in turn, enhances Pim-1 expression via the JAK-STAT pathway. frontiersin.orgphysiology.org

Conversely, Pim inhibitors have been shown to suppress the phosphorylation of IκB kinase, which leads to decreased NF-κB activity. frontiersin.org Targeting Pim-1 kinase with small molecule inhibitors has been demonstrated to dramatically inhibit the expression of a broad range of cytokines and chemokines regulated by NF-κB. physiology.org

Here is a table illustrating the interplay between Pim-1 and the NF-κB pathway:

| Pathway Component | Pim-1 Interaction/Effect | Downstream Impact | Source |

| NF-κB (p65/RelA) | Phosphorylation (e.g., Ser276), prevents degradation | Increased NF-κB activity | frontiersin.orgphysiology.org |

| IκB kinase | Pim inhibition suppresses phosphorylation | Decreased NF-κB activity | frontiersin.org |

| Cytokines/Chemokines | Pim inhibition dramatically inhibits expression (NF-κB targets) | Reduced inflammatory signaling | physiology.org |

| PIM1 gene | NF-κB can activate transcription | Increased Pim-1 expression | atlasgeneticsoncology.orgnih.govashpublications.org |

Other Associated Signaling Cascades

Beyond the JAK-STAT, PI3K/AKT/mTOR, and NF-κB pathways, Pim-1 kinase is involved in modulating other signaling cascades crucial for cellular function and dysregulation in disease. Pim-1 plays a significant role in regulating the cell cycle by interacting with and phosphorylating key cell cycle regulators such as p21, p27, and CDC25A/C. spandidos-publications.comassaygenie.comuniprot.orgjcpjournal.org Phosphorylation of p21 and p27 by Pim-1 can affect their stability, localization, and inhibitory function on cyclin-dependent kinases (CDKs), thereby promoting cell cycle progression. spandidos-publications.comassaygenie.comuniprot.orgjcpjournal.org Pim-1 also enhances the phosphatase activity of CDC25A, contributing to cell cycle progression. assaygenie.comjcpjournal.org

Pim-1 is also involved in regulating apoptosis by phosphorylating and inactivating pro-apoptotic proteins like BAD and MAP3K5 (ASK1). assaygenie.comuniprot.org This action inhibits caspase-3 activation and reduces cell death. assaygenie.comuniprot.org

Furthermore, Pim-1 has been linked to the regulation of MYC transcriptional activity, enhancing MYC protein stability and transcriptional output. assaygenie.comuniprot.orgwikipedia.orgnih.govjcpjournal.org Pim-1 can phosphorylate histone H3 at Ser-10 at MYC-binding sites, suggesting a role in epigenetic regulation and co-regulation of Myc-regulated genes. spandidos-publications.com

Pim-1 has also been shown to interact with and regulate the activity of other kinases and signaling molecules, including components of the MAPK pathway (ERK, JNK, p38) nih.govnih.gov, TAK1 nih.govnih.gov, and the NLRP3 inflammasome pathway nih.govnih.gov. It can also influence the CXCL12-CXCR4 signaling axis involved in cell homing and migration. uniprot.org

The involvement of Pim-1 in these diverse pathways highlights its central role in integrating various cellular signals and its potential as a therapeutic target.

Data Table: Selected Pim-1 Substrates and Their Functional Impact

| Substrate | Phosphorylation Site (if specified) | Functional Consequence of Phosphorylation by Pim-1 | Source |

| BAD | Ser-75, Ser-112 | Inactivation, promotes cell survival | spandidos-publications.comassaygenie.comuniprot.orgnih.govplos.orgmdpi.com |

| p21 | Thr-145 | Affects localization and stability, promotes proliferation | spandidos-publications.comassaygenie.comjcpjournal.org |

| p27 | Thr-157, Thr-198 | Leads to nuclear exclusion and degradation | spandidos-publications.comassaygenie.comjcpjournal.org |

| CDC25A | Not specified | Enhanced phosphatase activity | assaygenie.comjcpjournal.org |

| MYC | Ser62/Ser329 | Increased stability and transcriptional activity | spandidos-publications.comassaygenie.comuniprot.orgwikipedia.orgjcpjournal.org |

| MAP3K5 (ASK1) | Not specified | Decreased kinase activity, inhibits apoptosis | assaygenie.comuniprot.org |

| p65/RelA | Ser276 | Enhanced activity, prevents degradation | frontiersin.orgphysiology.org |

| SOCS1, SOCS3 | Not specified | Stabilization, inhibits JAK-STAT signaling | spandidos-publications.comatlasgeneticsoncology.orgfrontiersin.orgashpublications.org |

| DEPDC5 | Not specified | Inhibition, positive regulation of mTORC1 | uniprot.org |

| CXCR4 | Ser-339 | Promotes cell migration and invasion | spandidos-publications.com |

| Histone H3 | Ser-10 | Regulates transcriptional activation | spandidos-publications.com |

Pim 1 Kinase in Cellular Homeostasis and Dysregulation

Pathophysiological Implications of Aberrant Pim-1 Kinase Activity

Oncogenic Functions in Malignant Transformation

Overexpression of Pim-1 is frequently observed in a wide range of hematological malignancies and solid tumors. spandidos-publications.comnih.govspandidos-publications.comjcpjournal.org This elevated expression is often associated with poor prognosis. spandidos-publications.comnih.gov Pim-1 contributes to malignant transformation through various mechanisms, including the inhibition of apoptosis, stimulation of cell proliferation, and promotion of genomic instability. spandidos-publications.com

Promotion of Tumorigenesis and Progression

Pim-1 kinase promotes tumorigenesis and progression by influencing key cellular processes. It regulates the cell cycle by phosphorylating proteins such as Cdc25A, Cdc25C, p21CIP1/WAF1, and p27, which are crucial for cell cycle transitions. spandidos-publications.comjcpjournal.org Furthermore, Pim-1 supports tumor cell growth and survival by inactivating pro-apoptotic proteins like BAD through phosphorylation, thereby impeding programmed cell death. spandidos-publications.comspandidos-publications.commdpi.com Studies using Pim-1 inhibitors or knockdown have demonstrated suppressed cancer cell growth and cell cycle progression in various cancer models. spandidos-publications.comnih.gov

For instance, treatment of Burkitt's lymphoma cell lines (Raji and Daudi) with a Pim-1 inhibitor (PIM1-1, which is likely Pim-IN-1 or a related compound) resulted in decreased cell viability in a dose-dependent manner. spandidos-publications.com A significant decrease in ERK-1 phosphorylation was also observed in treated Daudi cells. spandidos-publications.com

Pim-1 also synergizes with other oncogenes like c-MYC in lymphomagenesis by phosphorylating and inactivating the pro-apoptotic BAD protein. spandidos-publications.com High expression of Pim-1 is often co-located with c-MYC in the nucleus of Burkitt's lymphoma B cells, accelerating c-MYC-driven lymphomagenesis. spandidos-publications.com

Modulation of Epithelial-Mesenchymal Transition (EMT)

Pim-1 kinase is implicated in the modulation of epithelial-mesenchymal transition (EMT), a process crucial for cancer invasion and metastasis. researchgate.netdovepress.com Pim-1 can promote EMT by activating downstream transcription factors such as ZEB1, Snail1, and Twist-1. dovepress.comnih.gov Studies have shown that depletion or inhibition of Pim-1 can attenuate EMT, leading to suppressed migration and invasion of cancer cells. researchgate.netnih.gov

In hepatocellular carcinoma cells, stable induction of Pim-1 effectively activated EMT, characterized by downregulation of E-cadherin expression and upregulation of N-cadherin and Vimentin expression. dovepress.com Conversely, compounds that downregulate Pim-1 have been shown to reverse these effects, reducing mesenchymal markers and increasing epithelial markers. dovepress.com Pim-1 may also contribute to metastasis by regulating the expression and activity of proteins like CXCR4 and c-MET. spandidos-publications.com

Contribution to Resistance Mechanisms in Preclinical Models

Pim-1 kinase contributes to the development of resistance to various cancer therapies in preclinical models. spandidos-publications.comaacrjournals.org Overexpression of Pim-1 has been detected in tumor cells exhibiting chemoresistance. spandidos-publications.com Pim kinases are involved in survival pathways and can induce resistance to chemotherapy. nih.gov

In some preclinical models, treatment with targeted therapies, such as MET inhibitors or AKT inhibitors, can lead to the upregulation of Pim-1 as a mechanism of acquired resistance. nih.govamegroups.org Inhibition of Pim-1 in these resistant cell lines has been shown to restore sensitivity to the initial therapy. amegroups.org For example, in a MET amplified NSCLC cell line resistant to MET inhibitors, treatment with Pim inhibitors restored sensitivity. amegroups.org Similarly, Pim-1 signaling has been associated with resistance to AKT inhibitors in prostate cancer models. amegroups.org

Furthermore, Pim inhibitors may be particularly effective in hypoxic tumor microenvironments, where Pim1 levels are increased and contribute to resistance to antiangiogenic therapies. aacrjournals.org

Involvement in Immunoinflammatory Responses and Diseases

Beyond its role in cancer, Pim-1 kinase is increasingly recognized for its involvement in immunoinflammatory responses and diseases. frontiersin.orgresearchgate.netnih.gov Pim-1 is expressed in hematopoietic cells and plays a role in their development and function. spandidos-publications.com It can function in inflammatory signal transduction by phosphorylating various inflammatory protein substrates and mediating the activation of macrophages and the specification of T lymphocyte cells. frontiersin.orgresearchgate.netnih.gov

Studies have shown that Pim-1 plays a prominent role in the development of multiple immunoinflammatory diseases, including autoimmune uveitis, inflammatory bowel disease, asthma, and rheumatoid arthritis. frontiersin.orgresearchgate.netnih.gov Inhibition of Pim-1 has demonstrated the ability to ameliorate certain immunoinflammatory disorders in preclinical settings. frontiersin.orgresearchgate.netnih.gov For instance, Pim-1 inhibition has been shown to improve colitis in mouse models by reducing macrophage hyperactivity and T helper cell responses. nih.gov Pim-1 knockdown has also been shown to suppress the upregulation of pro-inflammatory cytokines in response to stimuli like LPS. nih.gov

Emerging Roles in Other Disease Models

While the primary focus of Pim-1 research has been on cancer and increasingly on immunoinflammatory diseases, emerging evidence suggests potential roles in other disease models. Pim kinases have been shown to play a role in cardiovascular diseases. nih.govmdpi.com Pim-1 expression is associated with cardiovascular tissues and can be upregulated in the presence of associated risk factors. mdpi.com Studies using Pim-1 deficient mice or pan-Pim kinase inhibitors have indicated a role for Pim-1 in thrombus formation. mdpi.com

Additionally, Pim kinase inhibitors have been suggested as potential treatments for Alzheimer's disease, indicating a possible involvement of Pim-1 in neurodegenerative processes, although this area requires further investigation. wikipedia.org

Discovery and Design of Pim 1 Kinase Modulators

Methodologies for Identification of Pim-1 Kinase Inhibitors

The discovery of novel and potent Pim-1 kinase inhibitors has been accelerated by a variety of advanced screening methodologies. These approaches allow for the efficient identification of initial hit compounds, which can then serve as starting points for further medicinal chemistry optimization.

High-Throughput Screening Approaches

High-Throughput Screening (HTS) is a foundational method in drug discovery that involves the rapid, automated testing of large numbers of compounds to identify those that modulate a specific biological target. For Pim-1 kinase, HTS campaigns have been instrumental in identifying novel chemical scaffolds. In a typical HTS setup for Pim-1, a biochemical assay is used to measure the kinase's enzymatic activity in the presence of each compound from a large, diverse library.

One such approach is "high-throughput kinase profiling," where libraries of compounds are screened against a large panel of kinases, including Pim-1, to identify potent and selective inhibitors. nih.gov For instance, a screen of a library containing 118 compounds with furan-thiazolidinedione and pyrimido-diazepine scaffolds against 353 kinases identified the furan-thiazolidinedione scaffold as a strong binder to the PIM family of kinases. nih.gov Similarly, a robust HTS cascade was developed to screen 73,000 compounds from diversity-focused and hinge-binder libraries, resulting in a hit rate of 1.54% and the confirmation of 946 hits with pIC50 values ranging from 3.4 to over 7.5. labhoo.com These large-scale screening efforts provide valuable starting points and demonstrate the tractability of Pim-1 for small-molecule inhibition.

Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to HTS for identifying lead compounds. researchgate.net This method involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind weakly but efficiently to the target protein. frontiersin.orgnih.gov Due to their small size, fragments can explore chemical space more effectively and often form high-quality interactions with the protein target. frontiersin.org

Sensitive biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography are required to detect the weak binding of these fragments. researchgate.netdrugdiscoverychemistry.com Once a fragment hit is identified and its binding mode is confirmed, often through crystallography, it can be optimized into a more potent lead compound. researchgate.net This is achieved through strategies like "fragment growing" (adding functional groups to the fragment to engage with nearby pockets), "fragment linking" (connecting two or more fragments that bind to adjacent sites), or "fragment merging." The FBDD approach has been successfully applied to numerous kinase targets, as it facilitates the design of highly specific inhibitors by building them up piece by piece based on detailed structural information. nih.gov

Structure-Based Virtual Screening

Structure-Based Virtual Screening (SBVS) utilizes the three-dimensional structure of the target protein to computationally screen vast libraries of compounds, predicting their binding affinity and mode. nih.gov This in-silico method is cost-effective and significantly narrows down the number of compounds for experimental testing. The process typically begins with a high-resolution crystal structure of Pim-1 kinase, often retrieved from the Protein Data Bank (PDB). nih.gov

Computational docking algorithms are then used to place each molecule from a virtual library (which can contain millions of compounds) into the kinase's active site and score its potential binding affinity. mdpi.com For example, a hybrid screening approach combined a structure-based drug design strategy with a pharmacophore model to screen the SPECS database of over 200,000 molecules. nih.gov This led to the experimental testing of 43 hits and the identification of 5 lead compounds with IC50 values ranging from 4.40 to 37.96 μM. nih.gov In another study, virtual screening of natural products, followed by enzyme inhibition assays, led to the discovery of four new classes of Pim-1 inhibitors with potencies from sub-micromolar to low-micromolar levels. nih.gov These successes highlight the power of SBVS in efficiently identifying novel Pim-1 inhibitors. nih.gov

Table 1: Examples of Pim-1 Kinase Inhibitors and their Potencies

| Compound | Discovery Method | Target(s) | Potency (IC50/Ki) |

|---|---|---|---|

| SMI-4a | HTS | Pim-1 selective | IC50: 17 nM |

| TCS PIM-1 1 | HTS | Pim-1 selective | IC50: 50 nM |

| Hispidulin | Natural Product Screening | Pim-1 | IC50: 2.71 μM |

| AZD1208 | HTS | Pan-Pim | IC50: 0.4 nM (Pim-1) |

| CX-6258 | HTS | Pan-Pim, Flt-3 | IC50: 5 nM (Pim-1) |

| SGI-1776 | HTS / Optimization | Pan-Pim, Flt-3 | IC50: 7 nM (Pim-1) |

Data sourced from various studies and databases. selleckchem.com

Structural Characteristics of Pim-1 Kinase Relevant to Inhibitor Binding

The effectiveness of inhibitor design strategies is deeply rooted in a thorough understanding of the structural and dynamic properties of the target kinase. Pim-1 possesses a unique architecture, particularly in its ATP-binding site, which can be exploited for the development of highly selective inhibitors.

Active Site Architecture and Binding Pockets

Like other protein kinases, Pim-1 has a bilobal structure, consisting of a smaller N-terminal domain composed mainly of β-strands and a larger C-terminal domain that is primarily α-helical. nih.gov The ATP-binding site is located in the cleft between these two lobes. nih.gov This site is flanked by several key structural elements that are crucial for inhibitor binding:

The Hinge Region (residues 123-125): This region connects the N- and C-lobes. A distinctive feature of Pim-1 is the presence of Proline at position 123 (Pro123). nih.gov Unlike in many other kinases, the backbone amide of this proline cannot act as a hydrogen bond donor, which presents a unique opportunity for designing selective inhibitors. nih.gov

The Glycine-rich Loop (G-loop or P-loop, residues 44-52): This flexible loop is positioned over the ATP-binding pocket and plays a role in binding the phosphate groups of ATP. Its conformation can change significantly upon inhibitor binding. nih.govresearchgate.net

The Activation Loop (residues 185-204): In Pim-1, this loop adopts a conformation characteristic of an active state, as Pim kinases are constitutively active. nih.gov

Key Amino Acid Residues: Several residues are critical for inhibitor interactions. Lys67 is essential for coordinating ATP and is a common anchor point for non-ATP mimetic inhibitors. researchgate.net The backbone of Glu121 in the hinge region is a key interaction point for many ATP-mimetic inhibitors. researchgate.net Hydrophobic interactions are also vital, with residues such as Val52, Ala65, Ile104, Leu120, Val126, Leu174, and Ile185 contributing to the binding of various inhibitors. nih.gov

Table 2: Key Residues in the Pim-1 Kinase Active Site for Inhibitor Binding

| Residue | Location | Role in Binding |

|---|---|---|

| Lys67 | β3 strand | Forms salt bridge/H-bond with ATP; anchor point for non-ATP mimetics. nih.govresearchgate.net |

| Glu121 | Hinge Region | Backbone amide forms H-bond with ATP-mimetic inhibitors. researchgate.net |

| Pro123 | Hinge Region | Creates a unique hinge conformation; lacks H-bond donor capacity. nih.gov |

| Val52, Ile104 | N-lobe | Form part of the hydrophobic binding pocket. nih.gov |

| Asp186 | Activation Loop | Can form hydrogen bonds with inhibitors, sometimes via a water molecule. nih.gov |

| Phe49 | G-loop | Involved in hydrophobic and π-stacking interactions. |

Information compiled from structural analyses of Pim-1 kinase.

Conformational Dynamics and Allosteric Sites

Pim-1 kinase is not a rigid structure; it possesses significant conformational flexibility that is crucial for its function and interaction with inhibitors. The binding of ATP or small-molecule inhibitors can induce notable conformational changes, a phenomenon known as "induced fit." nih.gov This is particularly evident in the G-loop (residues 44-52), which can move to accommodate ligands within the active site. nih.gov This flexibility can be exploited to design inhibitors that stabilize a specific, often inactive, conformation of the kinase.

While most Pim-1 inhibitors developed to date are ATP-competitive, binding in the active site, there is growing interest in identifying allosteric sites. nih.gov Allosteric inhibitors bind to a site distinct from the active site and modulate the kinase's activity by inducing conformational changes. Targeting allosteric sites is a promising strategy for achieving higher selectivity, as these sites are generally less conserved across the kinome than the highly conserved ATP-binding pocket. While well-defined allosteric sites for Pim-1 are not as extensively characterized as for some other kinases, ongoing research continues to explore the kinase's entire conformational landscape for novel regulatory pockets.

Unique Hinge Region Features and their Exploitation

The Pim kinase family possesses a unique hinge region architecture that distinguishes it from most other protein kinases, offering a significant opportunity for the design of selective inhibitors. nih.govnih.gov This region, which connects the N- and C-terminal domains and surrounds the ATP-binding pocket, has several remarkable features. nih.govplos.org A key characteristic is the presence of a proline residue at position 123 (Pro123). nih.govresearchgate.netresearchgate.netnih.gov Unlike the corresponding residue in many other kinases, Pro123 lacks a hydrogen-bond donor capability, which prevents the formation of a conserved hydrogen bond with the adenine ring of ATP. researchgate.netresearchgate.netnih.gov This absence of a critical hydrogen bond donor means that inhibitors must rely on other interactions, such as van der Waals forces, to bind effectively within the pocket. nih.gov

Furthermore, the Pim-1 hinge region contains insertions, such as a valine at position 126 (Val126), which cause the hinge to adopt an atypical conformation, bulging away from the ATP-binding pocket. researchgate.netresearchgate.netnih.gov This creates a catalytic pocket that is larger and has a different shape compared to many other kinases. researchgate.netresearchgate.net The lateral chains of the hinge prolines and surrounding hydrophobic amino acid residues also form a distinct hydrophobic pocket. mdpi.com These structural anomalies—the lack of a canonical hydrogen bond donor and the enlarged, uniquely shaped pocket—are key features that have been successfully exploited in the design of highly selective Pim-1 kinase inhibitors. nih.govnih.govresearchgate.net By targeting these differences, medicinal chemists can develop compounds that show high affinity for Pim-1 while avoiding off-target effects on other kinases that have more conventional hinge regions. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies of Pim-1 Kinase Inhibitors

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. These analyses systematically modify the chemical structure of a lead compound to understand how specific functional groups and structural motifs influence its biological activity.

Ligand-based SAR studies have been instrumental in refining various chemotypes of Pim-1 inhibitors. For a series of quinoxaline-2-carboxylic acid derivatives, docking studies confirmed that the compounds target the ATP pocket with a non-ATP mimetic binding mode. researchgate.net SAR analysis of sixteen analogues led to the identification of a lead compound with nanomolar inhibitory activity against Pim-1. researchgate.net

In another study focusing on flavanone derivatives, it was found that the presence and position of hydroxyl groups were critical for activity. Specifically, substitutions on the "B" ring of the flavanone scaffold resulted in enhanced inhibitory activity. Similarly, for pyridyl carboxamide scaffolds, medicinal chemistry efforts to improve metabolic stability led to the identification of potent pan-PIM inhibitors through detailed SAR exploration. novartis.com Further research has shown that the addition of specific groups can dramatically increase potency; for instance, incorporating a trifluoromethoxy group into certain scaffolds made them 10-15 times more active than their methoxy-containing counterparts. researchgate.net The presence of an aromatic ring is a near-universal feature in identified inhibitors, playing a key role in forming hydrophobic and pi-stacking interactions within the active site. mdpi.com Additionally, a basic nitrogen atom is a common pharmacophore, enabling strong electrostatic interactions with acidic residues in the kinase. mdpi.com

An article on the chemical compound “Pim-IN-1” focusing on its structure-based SAR, rational design, and computational chemistry for SAR elucidation cannot be generated. Extensive searches of publicly available scientific literature and databases did not yield specific information for a compound with this designation.

The search results primarily provide information on:

PIM-1 kinase , a protein target for cancer therapy. The literature discusses the discovery and design of various inhibitors for this kinase, including their structure-activity relationships (SAR) and the use of computational methods in their development.

PIM-1 , a polymer of intrinsic microporosity, which is a material studied for applications like gas separation and not as a kinase inhibitor.

No specific details regarding the structure, rational design, or molecular modeling of a compound named "this compound" were found. This suggests that "this compound" may be an internal project name, a compound that has not been disclosed in public literature, or a potential misnomer. Without accessible data on this specific molecule, it is not possible to create the detailed, scientifically accurate article as requested under the specified outline.

Mechanistic and Preclinical Investigations of Pim 1 Kinase Inhibition

In Vitro Pharmacological Characterization of Inhibitors

In vitro studies are crucial for understanding the fundamental interactions between an inhibitor and its target, as well as its effects on cellular processes.

Enzymatic Inhibition Assays and Potency Determination

Enzymatic inhibition assays are used to quantify the potency of a compound in inhibiting the catalytic activity of a purified enzyme. For Pim-IN-1, these assays measure its ability to prevent Pim-1 kinase from phosphorylating its substrates. The potency is typically expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by half.

This compound has been characterized as an ATP-competitive inhibitor of Pim-1 kinase. nih.govfishersci.dk One study utilizing TCS PIM-1 1, which shares the same PubChem CID (1235170) as this compound, reported an IC50 value of 50 nM for Pim-1 kinase. fishersci.dk

Selectivity Profiling Against Other Kinases

Assessing the selectivity of a kinase inhibitor against a panel of other kinases is essential to understand potential off-target effects that could lead to unintended biological consequences. A selective inhibitor primarily targets the intended kinase with minimal activity against others.

TCS PIM-1 1 (this compound) has demonstrated selectivity over Pim-2 and MEK1/2 in enzymatic assays. The reported IC50 values were >20000 nM for both Pim-2 and MEK1/2, indicating significantly lower potency against these kinases compared to Pim-1 (IC50 = 50 nM). fishersci.dk

| Kinase | IC₅₀ (nM) |

|---------|-----------|

| Pim-1 | 50 |

| Pim-2 | >20000 |

| MEK1/2 | >20000 |Table 1: Selectivity Profile of this compound (TCS PIM-1 1) Against Selected Kinases fishersci.dk

Cellular Target Engagement and Pathway Modulation Assays

Cellular assays are performed to confirm that an inhibitor can engage its target within a living cell and modulate downstream signaling pathways. Pim-1 kinase phosphorylates various substrates involved in cell survival, proliferation, and cell cycle regulation, including BAD, c-Myc, p21, p27, and components of the ERK and STAT pathways. mdpi.comnih.govjcpjournal.orgplos.orgnih.govaacrjournals.orgfrontiersin.orgplos.orgnih.gov

Studies investigating this compound have shown its effects on downstream targets. Treatment of Burkitt's lymphoma B cell lines (Raji and Daudi) with this compound resulted in a decrease in BAD phosphorylation. nih.gov BAD is a pro-apoptotic protein that is inactivated by phosphorylation by Pim-1, thus promoting cell survival. mdpi.comnih.gov Decreased phosphorylation of BAD suggests that this compound effectively inhibits Pim-1 kinase activity within the cellular context, thereby potentially promoting apoptosis. nih.gov Additionally, a significant decrease in ERK-1 phosphorylation was detected in this compound-treated Daudi cells, confirming an antiproliferative effect. nih.gov this compound also influenced Pim-1 protein expression levels, significantly decreasing them in Daudi cells at certain concentrations, although not significantly in Raji cells at the tested concentrations. nih.gov

Effects on Cell Proliferation and Survival in Cellular Models

The impact of this compound on the proliferation and survival of cancer cells is a key aspect of its preclinical characterization. These effects are typically measured in various cancer cell lines using assays such as cell viability or proliferation assays.

This compound has been shown to decrease the viability of Burkitt's lymphoma B cell lines (Raji and Daudi) and the leukemic cell line K562 in a dose-dependent manner. nih.gov Based on IC50 determination from sigmoidal dose curves, the sensitivity varied among the cell lines. nih.gov Daudi cells were more sensitive to this compound inhibition compared to Raji and K562 cells. nih.gov This differential sensitivity was suggested to be potentially related to the differential expression levels of Pim-1 in these cell lines. nih.gov

| Cell Line | IC₅₀ (µM) |

|-----------|-----------|

| Daudi | 10 |

| Raji | 20 |

| K562 | 30 |Table 2: Estimated IC₅₀ Values of this compound on Cell Viability in Cancer Cell Lines nih.gov

In addition to inhibiting proliferation, this compound treatment led to the induction of apoptosis in Daudi and Raji cells, as revealed by caspase-3 cleavage. nih.gov These data highlight the potential of this compound to inhibit cell growth and induce cell death in certain cancer cell lines. nih.gov

In Vivo Efficacy Studies in Preclinical Disease Models

Preclinical in vivo studies, often utilizing xenograft models, are conducted to evaluate the efficacy of a compound in inhibiting tumor growth and progression within a living organism.

Assessment of Anti-Proliferative Effects in Xenograft Models

While Pim-1 kinase inhibition has shown promising results in preclinical in vivo studies using various inhibitors in different cancer models, including reducing tumor growth in xenograft models of acute myeloid leukemia, multiple myeloma, T-cell acute lymphoblastic leukemia, prostate cancer, and colon carcinoma researchgate.netashpublications.orghaematologica.orgplos.orgresearchgate.netnih.gov, specific detailed data on the assessment of anti-proliferative effects of this compound (PubChem CID 1235170) in preclinical xenograft models were not available in the provided search results. Studies discussing the potential therapeutic application of this compound based on its in vitro effects have been reported nih.gov, but explicit data demonstrating its efficacy in reducing tumor volume or inhibiting tumor growth in xenograft models were not found within the scope of this research.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|------------------|-------------|

| this compound | 1235170 |

| TCS PIM-1 1 | 1235170 |

| Pim-1 kinase | 503535 |

| Pim-2 kinase | 614198 |

| Pim-3 kinase | 9919 |

| MEK1/2 | - |

| BAD | 637 |

| ERK-1 | 559464 |

| c-Myc | 5624 |

| p21 | 6241 |

| p27 | 10261 |

| Cdc25 | - |

| STAT3 | 6890 |

| STAT5 | - |

| AZD1208 | 58423153 |

| SGI-1776 | 24795070 |

| PIM447 | 44814409 |

| TP-3654 | 66598080 |

| DHPCC-9 | - |

| KH-CARB13 | 54613583 |- PubChem CID not explicitly found in the search results for this specific entry.

Understanding Resistance Mechanisms to Pim-1 Kinase Inhibition

Identification of Acquired Resistance Pathways

Acquired resistance to Pim-1 kinase inhibitors, or therapies where Pim-1 is implicated in resistance, can arise through various complex mechanisms. One key pathway involves the upregulation of Pim-1 expression itself or compensatory signaling pathways that bypass the inhibition. For instance, increased Pim1 kinase levels have been shown to mediate resistance to PI3K inhibitor therapy in part aacrjournals.orgnih.gov. The exact mechanism by which Pim kinase promotes resistance is an area of ongoing research, but studies suggest a pivotal control of redox signaling through the enhancement of NRF2/antioxidant response element activity aacrjournals.orgnih.gov. Pim-1 can decrease cellular reactive oxygen species (ROS) levels, thereby diminishing the cytotoxicity of certain inhibitors aacrjournals.orgnih.gov.

Resistance mechanisms also involve Pim-1's interaction with and phosphorylation of various proteins. Pim-1 mediates drug resistance through interactions with proteins such as Etk, P-glycoprotein (Pgp), breast cancer resistant protein (BCRP), and fms-like tyrosine kinase 3 (FLT3) spandidos-publications.comnih.gov. For example, Pim-1L, an isoform of Pim-1, can interact with Etk, a non-receptor tyrosine kinase, contributing to drug resistance by inhibiting p53-induced apoptosis nih.gov. Phosphorylation of drug transporters like ABCG2 by Pim-1L can promote drug resistance in prostate cancer cells aacrjournals.org. In AML patients with FLT3-ITD mutations, Pim-1 can enhance drug resistance by regulating FLT3-ITD expression and stability through phosphorylation spandidos-publications.com.

Furthermore, compensatory activation of other signaling pathways can contribute to resistance. Treatment with certain inhibitors, such as AKT inhibitors, can induce the upregulation of receptor tyrosine kinases (RTKs) like c-MET, HER2, and insulin (B600854) receptor growth factor, a process that can be mediated by Pim-1 through the regulation of protein translation nih.govgrantome.comnih.gov. Similarly, in lung cancer cells resistant to EGFR TKIs, treatment with MET inhibitors increased the expression of PIM1 and PIM3, suggesting compensatory Pim expression as a resistance mechanism aacrjournals.orgaacrjournals.orgnih.gov.

Hypoxia, a common feature of the tumor microenvironment, can also induce chemoresistance, and Pim-1 has been identified as a pivotal regulator in this process nih.gov. Hypoxia can increase Pim-1 levels in a hypoxia-inducible factor-1alpha-independent manner nih.gov.

A notable finding regarding resistance to Pim kinase inhibitors themselves is that inhibition of Pim kinase activity can paradoxically stabilize the protein levels of all three Pim isoforms (PIM1/2/3), potentially promoting resistance to the inhibitors and chemotherapy nih.gov.

Here is a summary of some identified acquired resistance pathways involving Pim-1:

| Resistance Mechanism | Associated Pathways/Proteins Involved | Therapy Context (Examples) |

| Upregulation of Pim-1 Expression | JAK-STAT signaling, Hypoxia | Various targeted therapies, Chemotherapy |

| Modulation of Redox Signaling | NRF2/ARE pathway | PI3K inhibitors |

| Interaction and Phosphorylation of Effector Proteins | Etk, Pgp, BCRP, FLT3, Bad, ASK1 | Chemotherapy, FLT3 inhibitors, Apoptosis induction |

| Compensatory Activation of RTKs | MET, HER2, IGF-1R (mediated by Pim-1 translation regulation) | AKT inhibitors, EGFR TKIs, MET inhibitors |

| Stabilization of Pim Protein Levels upon Inhibition | Ubiquitin-proteasome pathway (implicated in overcoming this mechanism) | Pim inhibitors, Chemotherapy |

| Hypoxia-Induced Resistance | HIF-1alpha-independent mechanisms | Chemotherapy |

Strategies to Circumvent or Overcome Resistance

Several strategies are being investigated in preclinical settings to circumvent or overcome resistance associated with Pim-1 activity, which are relevant for enhancing the efficacy of Pim-1 inhibitors like this compound. A primary approach involves combination therapy, targeting Pim-1 concurrently with other key pathways involved in resistance or tumor progression.

Combining Pim inhibitors with inhibitors of pathways that become hyperactivated upon Pim inhibition or contribute to resistance has shown promise. For example, concurrent treatment with a Pim inhibitor and a PI3K inhibitor has been shown to overcome resistance observed with PI3K inhibition alone aacrjournals.orgnih.gov. Similarly, combining Pim inhibitors with AKT inhibitors has demonstrated synergistic effects in preclinical models grantome.comoaepublish.com. In MET-amplified cancers, combining MET and Pim inhibitors blocked colony outgrowth in cells that developed resistance to MET inhibitors alone aacrjournals.orgaacrjournals.orgnih.gov. Preclinical studies also support the combination of Pim inhibitors with EGFR TKIs to potentially prevent or overcome resistance in EGFR-mutant lung cancer aacrjournals.orgaacrjournals.orgoaepublish.com.

Beyond targeting kinase partners, combination strategies extend to other vulnerabilities. Pim inhibitors have shown synergy with Bcl-2 or Mcl-1 antagonists in preclinical models aacrjournals.orgjuniperpublishers.com. Targeting Pim alongside the JAK/STAT pathway is also an area of interest, as Pim-1 is a canonical JAK-STAT target gene nih.govjuniperpublishers.com. More recent research suggests that Pim inhibitors can synergize with splicing modulators targeting SF3B1 and SRPK1, as well as with RNA polymerase I inhibitors, to induce cell death in acute myeloid leukemia cells ashpublications.org.

Another emerging strategy to overcome the stabilization of Pim protein levels observed with some catalytic inhibitors is the use of proteolysis targeting chimeras (PROTACs) designed to specifically target Pim kinases for degradation nih.gov. Preclinical studies with Pim PROTACs have shown that degrading Pim kinases can be more potent at inducing apoptosis in prostate cancer cell lines than inhibiting their catalytic activity nih.gov. This suggests that targeted degradation could be a valuable approach to overcome resistance mechanisms related to protein stabilization.

Furthermore, targeting Pim-1's role in regulating drug transporters like ABCG2 could be a strategy to resensitize cancer cells to chemotherapy drugs that are effluxed by these transporters aacrjournals.orgjuniperpublishers.com. Inhibition of Pim-1 has been shown to decrease the activity and levels of ABC transporters aacrjournals.org.

Preclinical investigations into overcoming Pim-1-mediated resistance are exploring diverse combinations and novel therapeutic modalities:

| Strategy | Rationale / Mechanism | Combination Partners (Examples) | Preclinical Evidence Context (Examples) |

| Combination Therapy (Kinase Inhibitors) | Target parallel or compensatory survival pathways activated upon single-agent inhibition | PI3K inhibitors, AKT inhibitors, MET inhibitors, EGFR TKIs, FLT3 inhibitors | Overcoming resistance in prostate cancer, breast cancer, lung cancer, AML |

| Combination Therapy (Other Targets) | Target downstream effectors or related survival mechanisms | Bcl-2/Mcl-1 antagonists, JAK inhibitors, Splicing modulators, RNA Pol I inhibitors | Enhancing apoptosis, targeting specific leukemia vulnerabilities |

| Targeted Protein Degradation (PROTACs) | Overcome resistance due to protein stabilization by catalytic inhibitors | N/A (PROTACs directly target the protein for degradation) | Prostate cancer cell lines |

| Targeting Drug Transporters | Reduce drug efflux mediated by Pim-1 phosphorylation | Chemotherapy agents | Prostate cancer cells |

These preclinical findings provide a strong rationale for investigating this compound, as a Pim-1 kinase inhibitor, in combination therapies or potentially as a target for degradation strategies to improve outcomes in cancers where Pim-1 plays a role in acquired resistance.

Future Directions and Research Opportunities in Pim 1 Kinase Science

Development of Next-Generation Pim-1 Kinase Modulators

The development of next-generation Pim-1 kinase modulators aims to improve upon existing compounds by enhancing their potency, selectivity, and overcoming mechanisms of resistance. crisprmedicinenews.comjuniperpublishers.com While early inhibitors like SGI-1776 showed promise, challenges such as cardiotoxicity and the emergence of resistance highlighted the need for improved agents. nih.govcancer.govcancer.gov

Enhanced Potency and Selectivity Strategies

Strategies for achieving enhanced potency and selectivity in Pim-1 kinase inhibitors involve leveraging structural insights into the kinase's ATP-binding pocket and exploring novel chemical scaffolds. crisprmedicinenews.comfrontiersin.orgresearchgate.net Structure-based drug design and high-throughput screening are being employed to identify compounds with improved binding characteristics. crisprmedicinenews.comfrontiersin.org The unique structural features of the Pim-1 ATP-binding site, including its constitutively open conformation and specific hinge region, offer opportunities for designing highly selective inhibitors. spandidos-publications.comfrontiersin.orgresearchgate.net For instance, crystal structures of Pim-1 in complex with inhibitors have revealed distinct binding modes that can inform the design of more potent and selective molecules. frontiersin.orgplos.orgacs.org

Exploration of Novel Binding Modes

Beyond the conventional ATP-competitive inhibitors that bind to the active site, exploring novel binding modes represents a key future direction. While most current Pim inhibitors target the ATP-binding pocket, investigations into allosteric sites or regions outside the active site could lead to the discovery of modulators with different pharmacological profiles and potentially reduced off-target effects. frontiersin.orgresearchgate.net The structural flexibility of Pim-1 may allow for the targeting of alternative sites that influence kinase activity or stability through non-catalytic mechanisms.

Targeted Protein Degradation (PROTAC) Approaches

Targeted protein degradation, particularly through the use of Proteolysis-Targeting Chimeras (PROTACs), is an emerging strategy to overcome limitations of catalytic inhibition, such as acquired resistance due to increased kinase expression. cancer.govcancer.govnih.govtandfonline.com PROTACs are designed to recruit ubiquitin E3 ligases to the target protein, leading to its ubiquitination and subsequent proteasomal degradation. cancer.govnih.govtandfonline.com This approach offers the potential to not only inhibit kinase activity but also eliminate the protein itself, addressing both catalytic and non-catalytic functions that contribute to tumorigenesis and resistance. cancer.govcancer.govtandfonline.com Research has shown that Pim-targeting PROTACs can effectively downmodulate Pim levels and be more potent at inducing apoptosis compared to catalytic inhibitors in preclinical models. nih.gov This strategy is particularly relevant for Pim kinases, as catalytic inhibition has been observed to increase Pim protein levels, potentially contributing to resistance. cancer.govcancer.govnih.gov

Elucidation of Novel Biological Functions and Substrates of Pim-1 Kinase

A comprehensive understanding of Pim-1 kinase's biological roles requires the continued elucidation of its novel functions and identification of its diverse substrates. While known to phosphorylate proteins involved in cell cycle, survival, and growth, recent research is uncovering broader roles. spandidos-publications.comspandidos-publications.comresearchgate.netashpublications.orgcellsignal.com For example, Pim-1 has been implicated in regulating cellular senescence, metastasis, epigenetic dynamics, and even maintaining mitochondrial integrity. spandidos-publications.comnih.govresearchgate.net Deep proteomic profiling is being utilized to identify new potential Pim kinase substrates, revealing unexpected connections to processes like RNA splicing and ribosome biogenesis. ashpublications.org This expanding knowledge of Pim-1 substrates and functions is crucial for identifying new therapeutic opportunities and predicting potential off-target effects of inhibitors. ashpublications.org

Comprehensive Systems Biology Analysis of Pim-1 Kinase Networks

Understanding Pim-1 kinase within the context of cellular networks through comprehensive systems biology analysis is vital. Pim-1 interacts with numerous proteins and participates in various signaling pathways, including the JAK/STAT pathway, which regulates its expression. spandidos-publications.compromega.com It also exhibits crosstalk with other survival kinases like Akt, with partially overlapping substrates and functions. nih.govnih.govhaematologica.org Systems biology approaches, integrating data from proteomics, transcriptomics, and other high-throughput methods, can help map the intricate network of interactions and signaling cascades influenced by Pim-1. This will provide a more holistic view of Pim-1's role in cellular processes and disease, aiding in the identification of critical nodes for therapeutic intervention and potential combination therapy strategies. juniperpublishers.comresearchgate.net

Functional Redundancy and Isoform-Specific Targeting within the Pim Family

The Pim family consists of three highly homologous isoforms: Pim-1, Pim-2, and Pim-3. nih.govnih.govmdpi.com While historically considered functionally redundant, there is increasing evidence for both overlapping and distinct roles among the isoforms. nih.govmdpi.commdpi.com This functional redundancy has implications for therapeutic targeting, suggesting that inhibiting a single isoform may not be sufficient to achieve a robust therapeutic effect, and pan-Pim inhibitors targeting all three isoforms might be necessary in certain contexts, particularly in cancer. nih.govjuniperpublishers.com However, isoform-specific functions are also being identified, and the development of isoform-specific inhibitors remains an area of research interest to potentially reduce off-target effects and tailor therapies to specific disease contexts where a particular isoform plays a dominant role. nih.govjuniperpublishers.commdpi.com Future research will continue to delineate the specific contributions of each Pim isoform to different biological processes and diseases, guiding the development of more precise targeting strategies.

Applications of Pim-1 Kinase Research in Mechanistic Biology

Research into the mechanistic biology of Pim-1 kinase has significantly benefited from the availability of specific chemical probes, such as the compound known as Pim-IN-1, also referred to as TCS PIM-1 1 (PubChem CID 1235170). As an ATP-competitive inhibitor, this compound serves as a valuable tool to dissect the roles of Pim-1 kinase in various cellular processes by blocking its catalytic activity fishersci.dkcenmed.com.

Studies utilizing this compound have provided insights into how Pim-1 regulates cell cycle progression, apoptosis, and proliferation. By inhibiting Pim-1 activity with this compound, researchers can observe the resulting phenotypic changes and identify the downstream substrates and pathways affected by Pim-1 phosphorylation. For instance, the inhibition of Pim-1 is expected to prevent the phosphorylation of its downstream effectors, thereby blocking its capacity to activate or inactivate proteins involved in cell cycle progression and apoptosis, such as BAD nih.gov.

Research employing this compound (TCS PIM-1 1) has demonstrated its potency and selectivity. In vitro studies have shown inhibitory activity against Pim-1 at relatively low concentrations compared to other kinases like Pim-2 and MEK1/2 fishersci.dk.

Table 1: In Vitro Inhibitory Activity of TCS PIM-1 1

| Target Kinase | IC₅₀ (nM) |

| Pim-1 | 50 |

| Pim-2 | >20000 |

| MEK1/2 | >20000 |

Data compiled from research using TCS PIM-1 1 fishersci.dk.

The application of this compound has been instrumental in confirming the functional relevance of Pim-1 in specific biological contexts. For example, studies in certain cancer cell lines have used this compound to show that inhibiting Pim-1 leads to decreased cell viability and increased apoptosis, providing evidence for Pim-1's pro-survival role nih.govresearchgate.net. Furthermore, the use of such inhibitors helps to distinguish the effects of catalytic inhibition from other potential ways of modulating Pim-1 function or expression. Research has also explored the impact of Pim-1 inhibition on specific signaling components, such as the phosphorylation status of proteins like ERK-1, to understand the pathways downstream of Pim-1 nih.gov.

These mechanistic studies using inhibitors like this compound are crucial for mapping the intricate signaling networks in which Pim-1 participates, including its interactions with pathways such as JAK/STAT, PI3K/AKT, and NF-κB, which are involved in regulating inflammation and cell survival nih.govspandidos-publications.comresearchgate.netfrontiersin.org. By selectively inhibiting Pim-1, researchers can gain a clearer picture of its specific contributions within these complex biological systems.

Q & A

Q. What practices ensure rigorous validation of this compound’s target engagement in complex biological systems?

- Methodological Answer :

- Employ cellular thermal shift assays (CETSA) or drug affinity response target stability (DARTS).

- Use CRISPR/Cas9-engineered cells with tagged target proteins for pulldown experiments.

- Combine orthogonal techniques (e.g., immunofluorescence colocalization and enzymatic activity assays) .

Data Management & Reporting

Q. How should researchers organize supplementary data for this compound studies to meet journal requirements?

Q. What cross-disciplinary approaches can resolve mechanistic uncertainties in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.